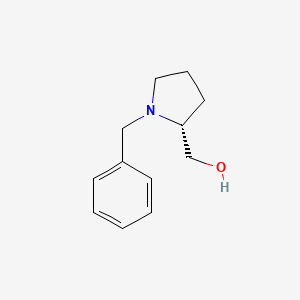
N-(2,3,4-trimetoxibencil)pentan-3-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex amines like N-(2,3,4-trimethoxybenzyl)pentan-3-amine involves innovative strategies to introduce functional groups and build the carbon framework efficiently. A relevant method is the aminoalkylation of [1.1.1]propellane, enabling direct access to high-value 3-alkylbicyclo[1.1.1]pentan-1-amines through sequential addition of magnesium amides and alkyl electrophiles under mild conditions, highlighting a versatile approach for constructing amines with intricate structures (Hughes et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,3,4-trimethoxybenzyl)pentan-3-amine often showcases interesting features such as conformational chirality. A study compared the molecular structures of related amines, demonstrating the influence of different substituents on the molecular conformation and highlighting the role of hydrogen bonding and π-π stacking interactions in the crystalline state (Garay et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of N-(2,3,4-trimethoxybenzyl)pentan-3-amine and its derivatives can be quite diverse. For instance, the study of the electrochemical synthesis of metal complexes using similar ligands shows how variations in the ligand structure can significantly affect the properties and reactivity of the resulting complexes, offering insights into the tailored synthesis of materials with desired chemical properties (Labisbal et al., 2009).
Physical Properties Analysis
The physical properties of organic compounds like N-(2,3,4-trimethoxybenzyl)pentan-3-amine, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. Research on similar compounds has shed light on how structural elements such as methyl and methoxy groups influence these properties, providing a foundation for predicting the behavior of N-(2,3,4-trimethoxybenzyl)pentan-3-amine in different environments (Kawato et al., 1975).
Chemical Properties Analysis
The chemical properties of N-(2,3,4-trimethoxybenzyl)pentan-3-amine, such as its reactivity towards nucleophiles and electrophiles, stability under various conditions, and potential for forming derivatives, are key for its application in synthesis and material science. Studies on the synthesis of pentane amino derivatives illustrate the methodology for functionalizing compounds to enhance their utility and performance in specific applications, such as bactericides and anticorrosive agents (Talybov et al., 2010).
Aplicaciones Científicas De Investigación
Actividad antioxidante
Un estudio ha demostrado que los compuestos que llevan el grupo 3,4,5-trimetoxibenciloxi, que está presente en “N-(2,3,4-trimetoxibencil)pentan-3-amina”, tienen una actividad antioxidante significativa . Esto los hace potencialmente útiles en la lucha contra las enfermedades relacionadas con el estrés oxidativo.
Síntesis de bencil 3-desoxi-3- (3,4,5-trimetoxibencilamino)-β-L−xilopiranósido
3,4,5-Trimetoxibencilamina, un compuesto relacionado, se ha utilizado en la síntesis de bencil 3-desoxi-3- (3,4,5-trimetoxibencilamino)-β-L−xilopiranósido . Esto sugiere que “this compound” también podría utilizarse en síntesis similares.
Bloque de construcción para la síntesis de otros compuestos
1- (2,3,4-Trimetoxibencil)piperazina dihidrocloruro, un compuesto relacionado, se ha utilizado como bloque de construcción para sintetizar derivados de fenilpropil trimetazidina con potente actividad vasodilatadora cerebral . Esto sugiere que “this compound” también podría utilizarse como bloque de construcción en síntesis similares.
Estudios de actividad isquémica-reperfusión miocárdica
Los derivados de benzoilguanidina-trimetazidina, sintetizados utilizando 1- (2,3,4-Trimetoxibencil)piperazina dihidrocloruro, se han utilizado para estudios de actividad isquémica-reperfusión miocárdica . Esto sugiere que “this compound” también podría utilizarse en estudios similares.
Propiedades
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]pentan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-9-13(17-3)15(19-5)14(11)18-4/h8-9,12,16H,6-7,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXLXZPHYLETK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=C(C(=C(C=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354508 |
Source


|
| Record name | N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
355816-06-7 |
Source


|
| Record name | N-(2,3,4-trimethoxybenzyl)pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














